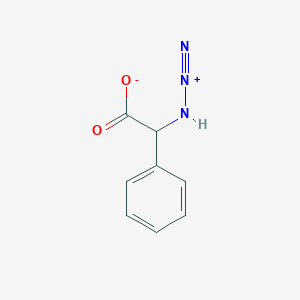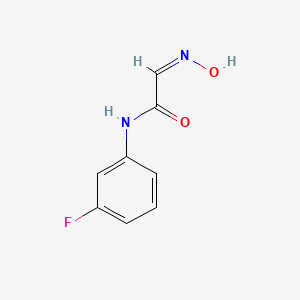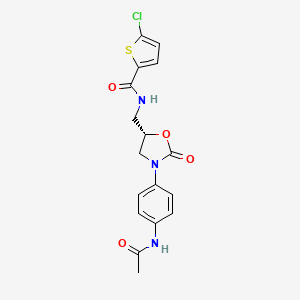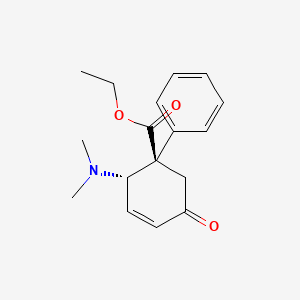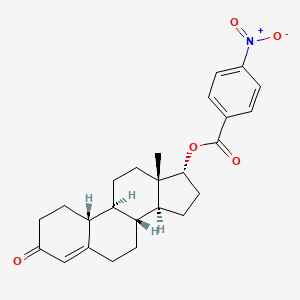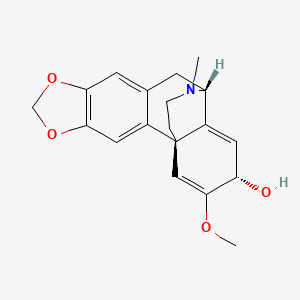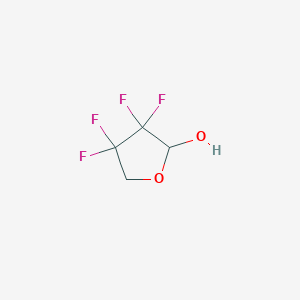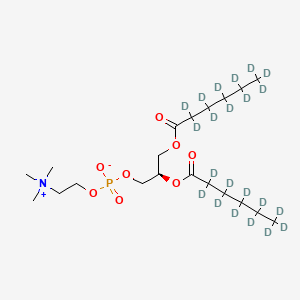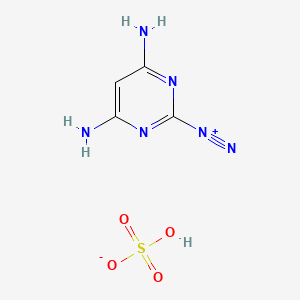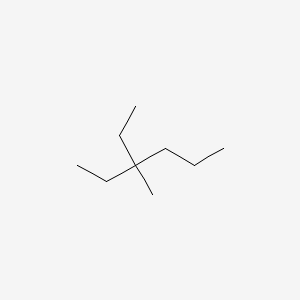
3-Ethyl-3-methylhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-3-methylhexane is an organic compound belonging to the class of alkanes. It has the molecular formula C9H20 and is a branched alkane with a unique structure. The compound consists of a six-carbon chain (hexane) with an ethyl group (CH2CH3) and a methyl group (CH3) attached to the third carbon atom. This structural arrangement gives it distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3-methylhexane can be achieved through various organic synthesis methods. One common approach involves the alkylation of hexane with ethyl and methyl groups. This can be done using Friedel-Crafts alkylation, where hexane reacts with ethyl chloride (CH3CH2Cl) and methyl chloride (CH3Cl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic cracking and reforming processes. These processes break down larger hydrocarbons into smaller, branched alkanes, including this compound. The use of zeolite catalysts and high temperatures facilitates the rearrangement of carbon atoms to form the desired branched structure.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethyl-3-methylhexane undergoes various chemical reactions typical of alkanes, including:
Oxidation: When exposed to strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4), this compound can be oxidized to form carboxylic acids or ketones.
Reduction: Although alkanes are generally resistant to reduction, catalytic hydrogenation can be used to reduce any unsaturated impurities present in the compound.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light, leading to the formation of haloalkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Haloalkanes (e.g., 3-chloro-3-ethylhexane)
Applications De Recherche Scientifique
3-Ethyl-3-methylhexane has several applications in scientific research, including:
Chemistry: Used as a reference compound in the study of branched alkanes and their properties. It is also used in the synthesis of more complex organic molecules.
Biology: Employed in studies related to lipid metabolism and the behavior of hydrophobic compounds in biological systems.
Medicine: Investigated for its potential use as a solvent or carrier in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a component in fuel additives to improve combustion efficiency.
Mécanisme D'action
As an alkane, 3-Ethyl-3-methylhexane primarily exerts its effects through non-polar interactions. Its hydrophobic nature allows it to interact with other non-polar molecules, making it an effective solvent for hydrophobic substances. The compound does not have specific molecular targets or pathways, as it is chemically inert under normal conditions.
Comparaison Avec Des Composés Similaires
3-Methylhexane: Another branched alkane with a similar structure but lacks the ethyl group.
2,3-Dimethylpentane: A structural isomer with two methyl groups attached to the second and third carbon atoms of pentane.
3-Ethylhexane: Similar to 3-Ethyl-3-methylhexane but with a different branching pattern.
Uniqueness: this compound is unique due to its specific branching pattern, which affects its boiling point, melting point, and solubility compared to other alkanes. Its structure also influences its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
3074-76-8 |
|---|---|
Formule moléculaire |
C9H20 |
Poids moléculaire |
128.25 g/mol |
Nom IUPAC |
3-ethyl-3-methylhexane |
InChI |
InChI=1S/C9H20/c1-5-8-9(4,6-2)7-3/h5-8H2,1-4H3 |
Clé InChI |
CYWROHZCELEGSE-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-1-(5-Fluoro-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13421650.png)
